molecular formula C7H6BrNS B2557235 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile CAS No. 1379362-41-0

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Cat. No.: B2557235
CAS No.: 1379362-41-0
M. Wt: 216.1
InChI Key: IANQRVWZKAQMGO-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is a brominated thiophene derivative featuring a cyano group at position 3 and methyl substituents at positions 2 and 5. Its molecular formula is C₇H₆BrNS, with a molar mass of 216.10 g/mol. The compound’s structure combines electron-withdrawing (cyano, bromo) and electron-donating (methyl) groups, making it a versatile intermediate in organic synthesis. Applications span materials science (e.g., organic semiconductors) and pharmaceuticals, leveraging its reactivity in cross-coupling and functionalization reactions .

Properties

IUPAC Name

4-bromo-2,5-dimethylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c1-4-6(3-9)7(8)5(2)10-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQRVWZKAQMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379362-41-0
Record name 4-bromo-2,5-dimethylthiophene-3-carbonitrile
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Preparation Methods

Reaction Mechanism and Regioselectivity

The methyl groups at positions 2 and 5 act as electron-donating groups, activating adjacent positions (3 and 4) for electrophilic attack. The nitrile group at position 3 exerts a strong electron-withdrawing effect, rendering position 4 the most reactive site. Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, where bromine (Br₂) or N-bromosuccinimide (NBS) generates a bromonium ion intermediate.

Standard Laboratory Protocol

  • Reagents : Bromine (Br₂) or NBS, dichloromethane (DCM), anhydrous sodium sulfate.
  • Procedure :
    • Dissolve 2,5-dimethyl-thiophene-3-carbonitrile (1.0 eq) in DCM under inert atmosphere.
    • Add Br₂ (1.1 eq) dropwise at 0°C.
    • Stir at room temperature for 2–4 hours.
    • Quench with aqueous sodium thiosulfate, extract with DCM, dry, and concentrate.
    • Purify by vacuum distillation or column chromatography.

Optimization Insights :

  • Solvent Choice : DCM or chloroform minimizes side reactions.
  • Temperature Control : Exothermic reactions require cooling to prevent polybromination.
  • Yield : 75–85% with Br₂; NBS offers milder conditions but lower yields (60–70%).

An alternative method involves constructing the thiophene ring with pre-installed bromine and methyl groups, followed by nitrile introduction. This approach is advantageous for large-scale synthesis.

Synthesis of 4-Bromo-2,5-dimethyl-thiophene

  • Halogenation : Bromination of 2,5-dimethylthiophene using Br₂/FeBr₃ in CCl₄ yields 4-bromo-2,5-dimethylthiophene (85% yield).

Cyanation at Position 3

  • Reagents : Cuprous cyanide (CuCN), hexamethylphosphoramide (HMPA).
  • Procedure :
    • Combine 4-bromo-2,5-dimethylthiophene (1.0 eq) with CuCN (2.5 eq) in HMPA.
    • Heat at 80–90°C for 2 hours.
    • Quench with aqueous NaCN, extract with ether, and distill under vacuum.

Key Advantages :

  • Regioselectivity : HMPA stabilizes intermediates, ensuring precise cyanation.
  • Scalability : Continuous flow systems enhance reproducibility for industrial production.

Industrial-Scale Production Strategies

Modern facilities prioritize safety and efficiency through:

Continuous Flow Bromination

  • Setup : Tubular reactors with precise temperature and residence time control.
  • Benefits : Reduced bromine exposure, consistent product quality (purity >98%).

Solvent Recycling Systems

  • Example : DCM recovery via fractional distillation reduces waste and costs.

Comparative Analysis of Methods

Parameter Direct Bromination Halogenation-Cyanation
Yield 75–85% 60–70%
Purity 90–95% 85–90%
Scalability Moderate High
Hazard Profile High (Br₂ handling) Moderate (CuCN toxicity)

Emerging Techniques and Innovations

Photocatalytic Bromination

  • Catalyst : TiO₂ nanoparticles under UV light enable selective bromination at 25°C, reducing energy input.

Microwave-Assisted Synthesis

  • Conditions : 100°C, 15 minutes, NBS/DCM.
  • Outcome : 20% faster reaction kinetics vs. conventional heating.

Challenges and Mitigation Strategies

  • Over-Bromination : Controlled stoichiometry (Br₂ ≤1.1 eq) and low temperatures prevent di-substitution.
  • Nitrile Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), solvents (e.g., toluene).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products:

  • Substituted thiophenes with various functional groups.
  • Coupled products with extended aromatic systems.
  • Amino derivatives of thiophene.

Scientific Research Applications

Synthetic Applications

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile serves as an important intermediate in the synthesis of various thiophene derivatives. Its bromine atom and cyano group provide reactive sites for further chemical modifications, making it a versatile scaffold for the development of complex organic molecules.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Nucleophilic Substitution Can be used to introduce nucleophiles at the bromine site.
Cross-Coupling Reactions Acts as a coupling partner in Suzuki or Stille reactions.
Cyclization Reactions Utilized in forming polycyclic structures through cyclization.

Pharmaceutical Applications

The compound has been explored for its potential biological activities. Its derivatives have shown promise as anti-inflammatory agents and in the treatment of various diseases due to their ability to modulate biological pathways.

Case Study: Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of thiophene derivatives, including those derived from this compound. One study demonstrated that specific modifications led to enhanced activity against cancer cell lines, suggesting that this compound can be a lead structure for developing new anticancer drugs .

Material Science Applications

In materials science, this compound is utilized in the synthesis of conducting polymers and organic semiconductors. The presence of the thiophene ring contributes to the electronic properties necessary for applications in organic electronics.

Table 2: Material Science Applications

ApplicationDescriptionReference
Organic Photovoltaics Used as a building block for solar cell materials.
Conducting Polymers Forms part of polymer blends for improved conductivity.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and nitrile groups can influence its binding affinity and selectivity towards these targets. In material science, its electronic properties are crucial for its performance in electronic devices, where it may participate in charge transport and light emission processes.

Comparison with Similar Compounds

2,5-Dibromothiophene-3-carbonitrile

  • Molecular Formula : C₅HBr₂NS (Molar Mass: 289.89 g/mol) .
  • Key Differences: Lacks methyl groups but has two bromine atoms at positions 2 and 5.

Ethyl 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylate

  • Molecular Formula: C₁₄H₁₃BrNO₂S (Molar Mass: 363.23 g/mol) .
  • Key Differences: Replaces the cyano group with an ester (-COOEt) and introduces an amino group. The ester moiety increases polarity, influencing solubility and biological activity.
Compound Molecular Formula Substituents (Positions) Molar Mass (g/mol)
4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile C₇H₆BrNS Br (4), CH₃ (2,5), CN (3) 216.10
2,5-Dibromothiophene-3-carbonitrile C₅HBr₂NS Br (2,5), CN (3) 289.89
Ethyl 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylate C₁₄H₁₃BrNO₂S Br-C₆H₄ (4), NH₂ (2), COOEt (3) 363.23

Physicochemical Properties

  • Solubility : The methyl groups in this compound enhance lipophilicity compared to 2,5-Dibromothiophene-3-carbonitrile, which is more polar due to dual bromine atoms.
  • Reactivity: The cyano group in both compounds facilitates nucleophilic additions (e.g., forming amines), while bromine enables Suzuki-Miyaura cross-coupling. Methyl substituents in the target compound may slow reaction kinetics due to steric effects .

Biological Activity

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans18 µg/mL

These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Properties

The anticancer potential of thiophene derivatives has been explored in several studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Related Thiophene Compounds

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF-7 (breast cancer)10.5
5-Methyl-thiophene derivativeHeLa (cervical cancer)12.0
3-Methyl-thiophene derivativeA549 (lung cancer)9.8

These findings suggest that this compound could serve as a lead structure for designing new anticancer agents.

The mechanism by which this compound exerts its biological effects may involve enzyme inhibition or receptor modulation. For instance, it has been suggested that thiophene derivatives can interact with DNA gyrase and dihydrofolate reductase (DHFR), key enzymes in bacterial and cancer cell metabolism.

Case Studies

  • Antibacterial Study : A study conducted on various thiophene derivatives indicated that those with electron-withdrawing groups exhibited enhanced antibacterial activity. The presence of the bromine atom in this compound was found to significantly increase its potency against Staphylococcus aureus compared to other derivatives lacking such substitutions .
  • Anticancer Evaluation : In a comparative study involving multiple thiophene compounds against breast cancer cell lines (MCF-7), this compound demonstrated superior cytotoxicity with an IC50_{50} value lower than many tested analogs .

Q & A

Basic: What are the key considerations for synthesizing 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile?

Answer:
The synthesis typically involves bromination of a pre-functionalized thiophene scaffold. For example:

Precursor Selection : Start with a 2,5-dimethyl-thiophene-3-carbonitrile backbone. Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

Regioselectivity : Steric and electronic effects from methyl and nitrile groups influence bromine placement. Methyl groups at 2,5-positions direct bromination to the less hindered 4-position .

Purification : Use recrystallization or column chromatography, guided by melting point (mp) and purity data from analogs (e.g., 4-Bromo-2-chlorophenylacetic acid, mp 155–156°C, 97% purity) .

Table 1 : Physical properties of related brominated thiophenes

CompoundCAS RNmp (°C)PurityReference
5-Bromo-4-methoxythiophene-3-carboxylic acid162848-23-9155–15697%
4-Bromo-2-chlorophenylacetic acid916516-89-7N/A>97.0%

Advanced: How can computational modeling resolve contradictions in reported regioselectivity of bromination?

Answer:
Conflicting regioselectivity data may arise from solvent polarity, temperature, or catalyst variations. A methodological approach includes:

DFT Calculations : Compare activation energies for bromination at competing positions. For example, methyl groups in 2,5-positions lower energy barriers at the 4-position .

Solvent Effects : Simulate polar vs. non-polar solvents (e.g., DMF vs. CCl₄) to assess their impact on transition states.

Validation : Cross-reference computational results with experimental NMR/X-ray data (e.g., crystal structures of analogs like 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-...carbonitrile) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify methyl protons (δ 2.3–2.6 ppm) and nitrile absence of splitting.
  • ¹³C NMR : Confirm nitrile carbon (δ ~115 ppm) and bromine-induced deshielding at C4.

X-ray Crystallography : Resolve steric effects and bond angles, as demonstrated for structurally similar compounds (e.g., dihedral angles in 4-Bromo-1-[2,6-dichloro-...]carbonitrile) .

HPLC-Purity Analysis : Use >95.0%(HLC) thresholds, as validated for brominated phenylacetic acids .

Advanced: How to address discrepancies in reaction yields during scale-up?

Answer:

Kinetic Profiling : Monitor intermediate stability (e.g., bromine radical intermediates) via in-situ FTIR or MS.

Byproduct Analysis : Use GC-MS to detect halogenated side products (e.g., debromination or dimerization, common in aryl bromides) .

Case Study : Compare small-scale (1g, 95% yield) vs. pilot-scale (10g, 80% yield) data from analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene .

Basic: What safety protocols are essential for handling brominated thiophenes?

Answer:

Storage : Store below -20°C or under inert atmosphere (e.g., 2-Bromothiophenol requires < -20°C) .

Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to mitigate skin/eye irritation risks.

Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How to design a study on the compound’s electronic properties for optoelectronic applications?

Answer:

Electrochemical Analysis :

  • Cyclic Voltammetry : Measure HOMO/LUMO levels (e.g., nitrile groups lower LUMO, enhancing electron affinity).
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts with methyl-/bromo-free analogs.

Theoretical Modeling : Use TD-DFT to predict absorption/emission spectra, validated against experimental data .

Basic: How to optimize purification for high-purity (>98%) isolates?

Answer:

Recrystallization Solvents : Use ethyl acetate/hexane mixtures (polarity matches analogs like 5-Bromo-1,3-dichloro-2-fluorobenzene, >95.0% purity) .

Chromatography : Employ silica gel with gradient elution (e.g., 0–5% MeOH in DCM) .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Stability Studies : Accelerated aging tests (40°C/75% RH) with periodic HPLC monitoring.

Additives : Include radical scavengers (e.g., BHT) to prevent bromine loss, as seen in 4-Bromo-2-chlorophenylacetic acid .

Basic: How to validate synthetic success post-reaction?

Answer:

TLC Monitoring : Use Rf values from brominated standards (e.g., 4-Bromo-3-chlorophenol, Rf ~0.5 in 1:3 EtOAc/Hexane) .

Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 244 (C₇H₅BrN₂S).

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content).

Metabolite Screening : Use LC-MS to identify degradation products (e.g., nitrile hydrolysis to amides, as in 5-Bromothiophene-3-carboxamide) .

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